
1-(2-naphthylsulfonyl)-4-(1-pyrrolidinyl)piperidine oxalate
Descripción general
Descripción
1-(2-naphthylsulfonyl)-4-(1-pyrrolidinyl)piperidine oxalate, commonly known as NPP, is a chemical compound that has gained attention in the scientific community for its potential applications in research. NPP is a piperidine derivative that has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
NPP acts as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, NPP increases the concentration of dopamine in the synaptic cleft, leading to increased activation of dopamine receptors. NPP has also been shown to increase the release of dopamine and other neurotransmitters, which further contributes to its mechanism of action.
Biochemical and Physiological Effects
NPP has been shown to have various biochemical and physiological effects, including increased locomotor activity, enhanced cognitive function, and increased dopamine release. NPP has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and other forms of damage. Additionally, NPP has been shown to have anti-inflammatory effects, reducing inflammation in the brain and other tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NPP has several advantages for use in lab experiments, including its potency, selectivity, and ability to penetrate the blood-brain barrier. However, NPP also has some limitations, including its potential toxicity and limited availability.
Direcciones Futuras
There are several future directions for research on NPP, including the development of more potent and selective inhibitors of the dopamine transporter, the investigation of NPP's potential therapeutic applications in various neurological disorders, and the exploration of NPP's effects on other neurotransmitter systems. Additionally, further research is needed to better understand the potential toxicity of NPP and to develop safer and more effective methods of synthesis.
Aplicaciones Científicas De Investigación
NPP has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the dopamine transporter, which plays a crucial role in regulating dopamine levels in the brain. NPP has also been shown to increase the release of dopamine and other neurotransmitters, making it a promising candidate for the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and addiction.
Propiedades
IUPAC Name |
1-naphthalen-2-ylsulfonyl-4-pyrrolidin-1-ylpiperidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S.C2H2O4/c22-24(23,19-8-7-16-5-1-2-6-17(16)15-19)21-13-9-18(10-14-21)20-11-3-4-12-20;3-1(4)2(5)6/h1-2,5-8,15,18H,3-4,9-14H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJBTVUAILXPMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



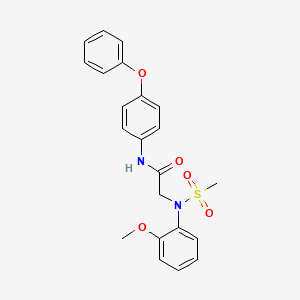
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3972954.png)
![4-{[({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)amino]methyl}benzenesulfonamide](/img/structure/B3972960.png)
![1-acetyl-17-(2,4-dichlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3972968.png)
![6-[(6-ethoxy-3-pyridazinyl)oxy]-N-ethyl-N'-isopropyl-1,3,5-triazine-2,4-diamine](/img/structure/B3972969.png)
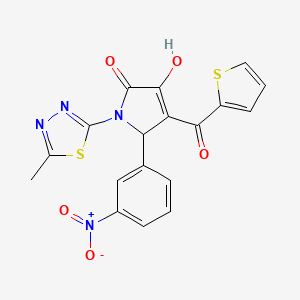
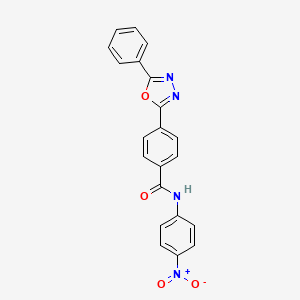

![9-{[2-(4-morpholinyl)-2-oxoethyl]thio}acenaphtho[1,2-e][1,2,4]triazine](/img/structure/B3972999.png)
![3-(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)-1,2-propanediol](/img/structure/B3973004.png)
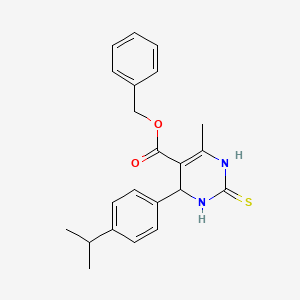
![1'-[(4-chlorophenyl)sulfonyl]-1,4'-bipiperidine oxalate](/img/structure/B3973044.png)
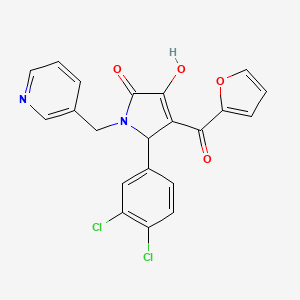
![2-[1-benzyl-2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3973056.png)